molecular formula C7H4N4O B15244962 2H-Imidazo[4,5-g][1,2,3]benzoxadiazole CAS No. 666822-97-5

2H-Imidazo[4,5-g][1,2,3]benzoxadiazole

Cat. No.: B15244962
CAS No.: 666822-97-5
M. Wt: 160.13 g/mol
InChI Key: WIDIBCPKNUBLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole is a heterocyclic compound that features a fused ring system combining imidazole and oxadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with suitable reagents to form the desired fused ring system. For example, the cyclization of 2-aminobenzoxazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as nitro or hydroxyl groups.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2H-Imidazo[2,1-b]thiazole: Another heterocyclic compound with similar biological activities.

    Benzimidazole: Known for its broad range of pharmacological properties, including antimicrobial and anticancer activities.

    Oxadiazole: A versatile scaffold in medicinal chemistry with applications in drug design.

Uniqueness

2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]oxadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

666822-97-5

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

2H-imidazo[4,5-g][1,2,3]benzoxadiazole

InChI

InChI=1S/C7H4N4O/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H

InChI Key

WIDIBCPKNUBLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNOC2=C3C1=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.